molecular formula C25H23FN2O2 B7687542 N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7687542
M. Wt: 402.5 g/mol
InChI Key: DENZVIZTXUJEIV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as EF1, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is known to interact with a range of molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of calcium channels, voltage-gated potassium channels, and nicotinic acetylcholine receptors. N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and inhibition of enzyme activity. N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide also has several limitations, including its poor solubility in water and its limited stability in biological systems.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, including the development of new synthetic methods for N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its analogs, the identification of new molecular targets for N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, and the development of new drugs based on N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Other future directions include the investigation of the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, the study of its potential interactions with other drugs, and the exploration of its potential applications in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has shown great potential for use in scientific research. Its high potency, selectivity, and low toxicity make it a promising candidate for the development of new drugs for a range of diseases. Further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential applications in various scientific fields.

Synthesis Methods

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzoyl chloride with 4-ethylphenylamine, followed by cyclization with 1,3-cyclohexanedione. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.

Scientific Research Applications

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential applications in a range of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In neuroscience, N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the development of drugs for neurological disorders. In drug discovery, N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.

properties

IUPAC Name

N-(4-ethylphenyl)-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2/c1-2-17-5-12-22(13-6-17)27-24(29)20-9-14-23-19(16-20)4-3-15-28(23)25(30)18-7-10-21(26)11-8-18/h5-14,16H,2-4,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENZVIZTXUJEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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